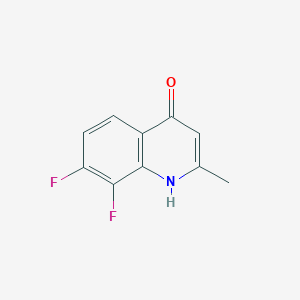

7,8-Difluoro-2-methylquinolin-4-ol

Descripción general

Descripción

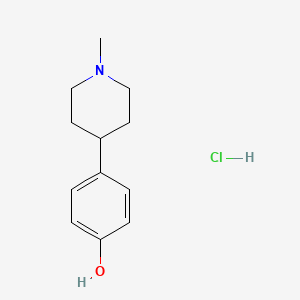

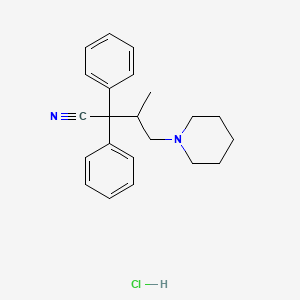

7,8-Difluoro-2-methylquinolin-4-ol is a chemical compound with the molecular formula C10H7F2NO . It is a derivative of the heterocyclic compound quinoline .

Molecular Structure Analysis

The molecular structure of 7,8-Difluoro-2-methylquinolin-4-ol is based on structures generated from information available in ECHA’s databases . The InChI Code is 1S/C10H7F2NO/c1-5-4-8(14)6-2-3-7(11)9(12)10(6)13-5/h2-4H,1H3, (H,13,14) .Physical And Chemical Properties Analysis

7,8-Difluoro-2-methylquinolin-4-ol has a molecular weight of 195.17 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Application in Fluorescence Probes and Sensors

- Scientific Field: Material Science, Chemical Synthesis, Chromatography, Analytical Research .

- Summary of Application: Quinoline derivatives, including 7,8-Difluoro-2-methylquinolin-4-ol, have been used as fluorescence probes and sensors . Their photophysical properties, such as UV-Vis absorption and fluorescence maxima, and Stokes shift, are of particular interest .

- Methods of Application: The photophysical properties of these compounds are studied using UV-Visible absorption and steady-state fluorescence spectroscopies .

- Results or Outcomes: The measurement of quantum yield may provide valuable information concerning potential application of these compounds as fluorescence probes .

Application in Antioxidant Activity Research

- Scientific Field: Life Science, Chemical Synthesis .

- Summary of Application: Certain derivatives of quinoline, including 7,8-Difluoro-2-methylquinolin-4-ol, can act as scavengers of free radicals . These compounds exhibit pronounced antioxidant activity, which strongly depends on the structural features of compounds .

- Methods of Application: The antioxidant activity of these compounds is studied by p-nitroso-N,N-dimethylaniline (PNDMA) assay .

- Results or Outcomes: The rate of the reaction between OH radicals and quinoline derivatives is determined by photometric method and the obtained results are compared with that of well-known antioxidant vitamin C .

Application in Proteomics Research

- Scientific Field: Life Science, Proteomics .

- Summary of Application: 7,8-Difluoro-2-methylquinolin-4-ol is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .

- Methods of Application: The specific methods of application in proteomics research can vary widely, but they often involve the use of mass spectrometry and other analytical techniques to identify and quantify proteins .

- Results or Outcomes: The outcomes of this research can provide valuable insights into the roles of proteins in various biological processes .

Application in the Synthesis of Fused Heterocycles

- Scientific Field: Organic Chemistry, Synthetic Chemistry .

- Summary of Application: 4-Hydroxy-2-quinolones, including 7,8-Difluoro-2-methylquinolin-4-ol, are used in the synthesis of fused heterocycles . These compounds are of interest due to their roles in natural and synthetic chemistry and their biological and pharmacological activities .

- Methods of Application: The synthesis of fused heterocycles often involves the reaction of quinolin-2-ones with various reagents .

- Results or Outcomes: The synthesis of these fused heterocycles can result in compounds with unique biological activities .

Application in Fluorinated Quinolines

- Scientific Field: Organic Chemistry, Medicinal Chemistry .

- Summary of Application: Fluorinated quinolines, including 7,8-Difluoro-2-methylquinolin-4-ol, have unique properties that make them valuable in drug research and development . They exhibit remarkable biological activity and have found their applications in medicine .

- Methods of Application: The specific methods of application can vary widely, but they often involve the use of various synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

- Results or Outcomes: The outcomes of this research can provide valuable insights into the roles of these compounds in various biological processes and their potential as therapeutic agents .

Application in Agriculture and Liquid Crystals

- Scientific Field: Agriculture, Material Science .

- Summary of Application: A number of fluorinated quinolines, including 7,8-Difluoro-2-methylquinolin-4-ol, have found application in agriculture, and also as components for liquid crystals .

- Methods of Application: The specific methods of application in these fields can vary widely, but they often involve the use of these compounds in specific formulations or mixtures .

- Results or Outcomes: The outcomes of these applications can result in improved agricultural products or novel materials with unique properties .

Safety And Hazards

Propiedades

IUPAC Name |

7,8-difluoro-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c1-5-4-8(14)6-2-3-7(11)9(12)10(6)13-5/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGHWWNTTVWENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670965 | |

| Record name | 7,8-Difluoro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Difluoro-2-methylquinolin-4-ol | |

CAS RN |

288151-45-1 | |

| Record name | 7,8-Difluoro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide](/img/structure/B1418670.png)

![(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418681.png)

![N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B1418682.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B1418686.png)

![Ethyl [(methylamino)carbonothioyl]carbamate](/img/structure/B1418687.png)